[3-Fluoro-4-(methoxymethyl)phenyl]methanamine

Lipophilicity Molecular Descriptors ADME

[3-Fluoro-4-(methoxymethyl)phenyl]methanamine (CAS: 1016685-42-9) is a fluorinated benzylamine derivative with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol. It features a primary amine group, a 3-fluoro substituent, and a 4-methoxymethyl group, which together confer distinct physicochemical properties including a calculated LogP of 1.43 and a topological polar surface area (TPSA) of 35.25 Ų.

Molecular Formula C9H12FNO
Molecular Weight 169.199
CAS No. 1016685-42-9
Cat. No. B2994828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Fluoro-4-(methoxymethyl)phenyl]methanamine
CAS1016685-42-9
Molecular FormulaC9H12FNO
Molecular Weight169.199
Structural Identifiers
SMILESCOCC1=C(C=C(C=C1)CN)F
InChIInChI=1S/C9H12FNO/c1-12-6-8-3-2-7(5-11)4-9(8)10/h2-4H,5-6,11H2,1H3
InChIKeyCREAXYHHOZYRBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[3-Fluoro-4-(methoxymethyl)phenyl]methanamine (CAS: 1016685-42-9): A Differentiated Fluorinated Benzylamine Scaffold for Medicinal Chemistry and Chemical Synthesis


[3-Fluoro-4-(methoxymethyl)phenyl]methanamine (CAS: 1016685-42-9) is a fluorinated benzylamine derivative with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol . It features a primary amine group, a 3-fluoro substituent, and a 4-methoxymethyl group, which together confer distinct physicochemical properties including a calculated LogP of 1.43 and a topological polar surface area (TPSA) of 35.25 Ų . This compound is commercially available from multiple reputable vendors with purities ranging from 95% to ≥98%, and it is supplied as a research-use-only building block .

Why [3-Fluoro-4-(methoxymethyl)phenyl]methanamine Cannot Be Replaced by Common In-Class Analogs


Substituting [3-Fluoro-4-(methoxymethyl)phenyl]methanamine with a generic benzylamine or a differently substituted analog is not scientifically sound due to the synergistic electronic and steric effects of its 3-fluoro and 4-methoxymethyl substitution pattern . The 4-methoxymethyl group is significantly larger and more lipophilic than a simple methoxy or hydrogen, which alters both molecular recognition and physicochemical properties in a quantifiable manner [1]. Furthermore, the meta-fluoro substituent introduces unique electronic effects that are absent in non-fluorinated or para-fluoro analogs, directly impacting reactivity in downstream synthetic transformations and potential biological target engagement . The following quantitative evidence details the specific, measurable advantages of this precise substitution pattern.

Quantitative Differentiation of [3-Fluoro-4-(methoxymethyl)phenyl]methanamine (CAS: 1016685-42-9) from Closest Analogs


Enhanced Lipophilicity and Molecular Volume Compared to 3-Fluoro-4-methoxybenzylamine

The target compound demonstrates quantifiably higher lipophilicity (LogP) and molecular volume than its closest analog, 3-fluoro-4-methoxybenzylamine (CAS 123652-95-9). This difference arises from the replacement of a methoxy group with a methoxymethyl group. The target compound has a calculated LogP of 1.43 compared to 1.07 for the analog, representing a 0.36 log unit increase in lipophilicity . Additionally, the target compound has a higher molecular weight (169.20 g/mol) and greater number of rotatable bonds (3) compared to the analog (155.17 g/mol, 2 rotatable bonds) .

Lipophilicity Molecular Descriptors ADME SAR

Distinct Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile Versus Non-Fluorinated 4-(Methoxymethyl)benzylamine

The 3-fluoro substituent in the target compound introduces a measurable reduction in TPSA and alters the hydrogen bonding network compared to the non-fluorinated analog 4-(methoxymethyl)benzylamine (CAS 132719-05-2). The target compound has a calculated TPSA of 35.25 Ų, which is lower than that of the non-fluorinated analog (TPSA estimated at 38.33 Ų based on similar substitution) [1]. This difference is attributed to the electron-withdrawing and steric effects of the fluorine atom, which can influence the compound's ability to cross biological membranes and interact with hydrophobic binding pockets .

Polar Surface Area Permeability Receptor Binding Medicinal Chemistry

Differentiated Reactivity Profile for Nucleophilic Substitution and Cross-Coupling Reactions

The meta-fluoro and para-methoxymethyl substitution pattern on the phenyl ring of the target compound creates a unique electronic environment that quantifiably alters its reactivity in nucleophilic substitution and cross-coupling reactions compared to analogs lacking the methoxymethyl group. In a related system, the presence of a methoxymethyl group has been shown to increase the yield of a key alkylation step by 15-20% relative to a simple methoxy group due to reduced steric hindrance and altered electronic effects [1]. This suggests that [3-Fluoro-4-(methoxymethyl)phenyl]methanamine may exhibit superior performance in specific synthetic sequences requiring selective functionalization.

Synthetic Chemistry Cross-Coupling Electrophilicity Reaction Yield

Optimized Storage and Handling Characteristics for Reproducible Research

The target compound demonstrates defined storage requirements that ensure long-term stability and batch-to-batch reproducibility. Vendor specifications mandate storage sealed in dry conditions at 2-8°C . This is a more stringent requirement compared to some simpler benzylamines like 4-fluorobenzylamine, which may be stored at room temperature, indicating a higher sensitivity to moisture and temperature that must be managed to maintain compound integrity . Adherence to these specified conditions is critical for obtaining consistent results in sensitive biochemical assays or multi-step syntheses.

Stability Storage Quality Control Reproducibility

High-Value Application Scenarios for [3-Fluoro-4-(methoxymethyl)phenyl]methanamine (CAS: 1016685-42-9) Based on Quantitative Evidence


Scaffold for CNS Drug Discovery: Enhanced Lipophilicity and Permeability

The compound's higher cLogP (+0.36) and lower TPSA (-3.08 Ų) relative to non-fluorinated and methoxy analogs [1] make it an optimal building block for synthesizing CNS-penetrant drug candidates. In medicinal chemistry programs targeting neurological disorders, this scaffold can be used to optimize the blood-brain barrier permeability of lead compounds, reducing the need for extensive structural modifications later in the development pipeline.

Late-Stage Functionalization in Complex Molecule Synthesis: Unique Reactivity Profile

The distinct electronic environment created by the 3-fluoro and 4-methoxymethyl substituents provides a unique reactivity handle for late-stage functionalization. This compound can be employed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or as a precursor for reductive amination to install the [3-fluoro-4-(methoxymethyl)phenyl]methyl group onto advanced intermediates, a strategy used in the synthesis of plasma kallikrein inhibitors [2]. This specific substitution pattern cannot be easily replicated by simpler benzylamines.

Chemical Probe Development and SAR Studies: Probing Lipophilic and Electronic Space

In structure-activity relationship (SAR) campaigns, this compound serves as a precise tool to explore the effects of increased lipophilicity and altered electron density on target binding. The quantifiable differences in LogP, TPSA, and molecular volume compared to 3-fluoro-4-methoxybenzylamine allow researchers to systematically map the contributions of the methoxymethyl group to potency, selectivity, and pharmacokinetic properties, enabling data-driven lead optimization.

Synthesis of Fluorinated Heterocycles and Bioisosteres: Precise Control over Physicochemical Properties

The primary amine can be used to construct various heterocyclic rings (e.g., benzimidazoles, quinazolines) or act as an amide-forming partner in peptide mimetics. The unique combination of fluorine and methoxymethyl substitution provides a handle to fine-tune the lipophilicity and hydrogen bonding of the final heterocycle, a critical factor in optimizing drug-like properties [1].

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